2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a hexahydrobenzothieno[2,3-d]pyrimidine core. Its structure includes a 4-chlorophenyl group at position 3 and a 2,4-difluorophenylacetamide moiety linked via a sulfanyl bridge.
Properties
Molecular Formula |
C24H18ClF2N3O2S2 |
|---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C24H18ClF2N3O2S2/c25-13-5-8-15(9-6-13)30-23(32)21-16-3-1-2-4-19(16)34-22(21)29-24(30)33-12-20(31)28-18-10-7-14(26)11-17(18)27/h5-11H,1-4,12H2,(H,28,31) |
InChI Key |
FOHFHIIGNSJKEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves multiple steps. The process begins with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the 4-chlorophenyl and 2,4-difluorophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
- Tetrahydrobenzothieno-triazolopyrimidines (e.g., compounds 10a–c in ): These analogs replace the pyrimidine ring with a triazolo[4,3-c]pyrimidine system. However, this modification reduces ring planarity compared to the target compound’s fully saturated hexahydrobenzothienopyrimidine core, possibly affecting membrane permeability .
Substituent Variations
- N-(4-Diethylaminophenyl) Analog (): Replacing the 2,4-difluorophenyl group with a 4-diethylaminophenyl increases basicity and electron-donating capacity, likely improving solubility in acidic environments. The diethylamino group may also enhance interactions with hydrophobic pockets in target proteins .
- 4-Methoxyphenyl Variant (): Substituting the 4-chlorophenyl with a 4-methoxyphenyl group introduces an electron-donating methoxy substituent.
- Trifluoromethylphenyl Derivative ():
The trifluoromethyl group increases lipophilicity and metabolic stability due to the strong electron-withdrawing effect of fluorine. This substitution is often employed to improve blood-brain barrier penetration .
Substituent Effects on Physicochemical Properties
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes a benzothieno-pyrimidine core and various functional groups that may influence its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 524.1 g/mol . The structural features include:
- Benzothieno-pyrimidine core: This core structure is often associated with diverse biological activities.
- Chlorophenyl and difluorophenyl groups: These substituents may enhance lipophilicity and receptor binding affinity.
- Sulfanyl linkage: This functional group can increase reactivity and potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition: The presence of the sulfanyl group suggests potential interactions with enzymes through nucleophilic attack or coordination.
- Receptor Modulation: The compound may bind to specific receptors, altering signaling pathways involved in various physiological processes.
- Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of metabolic pathways.
Antimicrobial Activity
Research has indicated that similar benzothieno-pyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Study A: A derivative with a related structure demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
Anticancer Potential
Preliminary studies suggest that compounds within this chemical class may possess anticancer properties:
- Case Study 1: In vitro tests revealed that a related compound inhibited the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of 15 µM.
Enzyme Interaction
The compound's potential to interact with specific enzymes has been explored:
- Enzyme Targeting: Research indicates that benzothieno-pyrimidine derivatives can inhibit protein kinases involved in cancer progression.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Compound A | C26H25BrN4O2S2 | Contains bromine; similar core structure | Moderate antibacterial activity |
| Compound B | C22H24ClN3O2S2 | Lacks complex benzothieno core | Weak anticancer effects |
| Target Compound | C27H26ClN3O2S2 | Unique sulfanyl linkage; difluorophenyl group | Promising antimicrobial and anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
